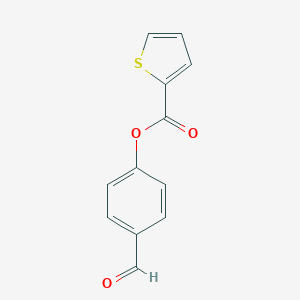

4-Formylphenyl thiophene-2-carboxylate

描述

Structure

3D Structure

属性

IUPAC Name |

(4-formylphenyl) thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O3S/c13-8-9-3-5-10(6-4-9)15-12(14)11-2-1-7-16-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVYYUBIHDHBJTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)OC2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Formylphenyl Thiophene 2 Carboxylate

Direct Esterification Approaches Utilizing Thiophene-2-carboxylic Acid and 4-Hydroxybenzaldehyde (B117250)

The most straightforward method for the synthesis of 4-Formylphenyl thiophene-2-carboxylate (B1233283) involves the direct esterification of thiophene-2-carboxylic acid with 4-hydroxybenzaldehyde. This approach is favored for its atom economy and procedural simplicity. Key methodologies for this direct coupling include the Steglich and Mitsunobu reactions.

A documented procedure for synthesizing 4-formylphenyl thiophene-2-carboxylate involves dissolving 4-hydroxybenzaldehyde in ethyl acetate, followed by the addition of thiophene-2-carboxylic acid. orientjchem.org

Optimization of Esterification Reaction Conditions (e.g., catalysts, solvents, temperature)

The efficiency of direct esterification is highly dependent on the reaction conditions. The choice of catalyst, solvent, and temperature plays a crucial role in maximizing the yield and purity of this compound.

Steglich Esterification: This method employs a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), to activate the carboxylic acid. wikipedia.orgnih.gov A nucleophilic catalyst, most commonly 4-dimethylaminopyridine (B28879) (DMAP), is essential to facilitate the acyl transfer to the sterically hindered phenolic hydroxyl group of 4-hydroxybenzaldehyde. organic-chemistry.orgorganic-chemistry.org

The reaction is generally conducted in aprotic polar solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) at room temperature. wikipedia.orgorgsyn.org The mild conditions of the Steglich esterification make it suitable for substrates with sensitive functional groups, such as the formyl group in the target molecule. wikipedia.org Optimization of this reaction involves fine-tuning the molar ratios of the coupling agents and the catalyst to minimize side reactions, such as the formation of N-acylurea byproducts. organic-chemistry.org

Mitsunobu Reaction: This reaction offers an alternative route for esterification under mild, neutral conditions. nih.gov It involves the use of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.govatlanchimpharma.com The reaction proceeds through the formation of an alkoxyphosphonium salt, which is then displaced by the carboxylate. tcichemicals.com

Key to the Mitsunobu reaction is the use of anhydrous, aprotic solvents like THF or dioxane to prevent premature quenching of the reactive intermediates. organic-synthesis.com The reaction is often initiated at 0°C with the slow addition of the azodicarboxylate to a mixture of the alcohol, carboxylic acid, and phosphine, followed by stirring at room temperature. organic-synthesis.comorgsyn.org While highly effective, a significant drawback is the formation of stoichiometric amounts of triphenylphosphine oxide and a hydrazine (B178648) derivative as byproducts, which can complicate purification. atlanchimpharma.comtcichemicals.com

The table below summarizes typical catalysts and solvents used in these direct esterification methods.

| Esterification Method | Catalyst/Reagent | Typical Solvents | General Temperature |

| Steglich Esterification | DCC or DIC, DMAP | Dichloromethane (DCM), Tetrahydrofuran (THF) | 0°C to Room Temperature |

| Mitsunobu Reaction | Triphenylphosphine (PPh₃), DEAD or DIAD | Tetrahydrofuran (THF), Dioxane | 0°C to Room Temperature |

Green Chemistry Principles in the Synthesis of this compound

In recent years, the principles of green chemistry have been increasingly applied to synthetic organic chemistry. For the synthesis of this compound, this involves exploring the use of more environmentally benign catalysts and solvents.

One promising area is the use of solid acid catalysts. These catalysts, such as sulfated zirconia or titania, can potentially replace homogeneous catalysts, simplifying product purification and allowing for catalyst recycling. scispace.com While specific applications to this exact esterification are not widely documented, the general principle of using solid acids for esterification is well-established. Another green approach involves the use of ionic liquids as alternative reaction media, which can offer advantages in terms of recyclability and, in some cases, enhanced reaction rates. organic-chemistry.org

Indirect Synthetic Routes via Precursor Functionalization

Indirect routes to this compound involve the initial formation of a precursor molecule, followed by the introduction of the required functional groups. These methods can offer advantages in terms of managing functional group compatibility and achieving specific regioselectivity.

Formylation Reactions on Phenyl Thiophene-2-carboxylate Derivatives

This approach involves the synthesis of phenyl thiophene-2-carboxylate, followed by the introduction of the formyl group onto the phenyl ring. The ester linkage is formed first, and the aldehyde functionality is introduced in a subsequent step.

Vilsmeier-Haack Reaction: This is a widely used method for the formylation of electron-rich aromatic rings. ijpcbs.com The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). semanticscholar.orgwikipedia.org The electron-donating nature of the ester group's oxygen atom activates the para position of the phenyl ring towards electrophilic substitution, directing the formylation to the desired position. The reaction is typically carried out at elevated temperatures, and the intermediate iminium salt is hydrolyzed during workup to yield the aldehyde. wikipedia.org

Other Formylation Methods: Other classical formylation reactions, such as the Gattermann-Koch or Reimer-Tiemann reactions, could theoretically be employed, though their application to this specific substrate is less common. orgsyn.org The Reimer-Tiemann reaction, for instance, typically results in ortho-formylation of phenols and may not be suitable for this transformation. researchgate.net

Thiophene (B33073) Ring Functionalization for this compound Precursors

An alternative indirect strategy involves the synthesis of a functionalized thiophene precursor which is then coupled with a derivative of 4-hydroxybenzaldehyde. For example, a thiophene ring can be functionalized through direct lithiation followed by reaction with an appropriate electrophile. kyoto-u.ac.jp This allows for the regioselective introduction of substituents onto the thiophene ring, which can then be elaborated to form the final product.

Multi-Gram Scale Synthesis and Process Development for this compound

The transition from laboratory-scale synthesis to multi-gram or industrial production requires careful consideration of process development and optimization. For the synthesis of this compound, this would involve selecting the most efficient and scalable synthetic route.

Direct esterification methods, particularly the Steglich esterification, are often favored for their convergence and atom economy. However, the use of stoichiometric coupling agents like DCC can be problematic on a large scale due to the generation of significant amounts of dicyclohexylurea (DCU) byproduct, which can complicate purification.

Chemical Reactivity and Transformation Pathways of 4 Formylphenyl Thiophene 2 Carboxylate

Reactions at the Formyl Group (–CHO) of 4-Formylphenyl thiophene-2-carboxylate (B1233283)

The aldehyde group is a versatile functional group known for its susceptibility to oxidation, reduction, and nucleophilic addition, leading to a variety of important chemical structures.

The formyl group (–CHO) of 4-Formylphenyl thiophene-2-carboxylate can be readily oxidized to a carboxylic acid or reduced to a primary alcohol without affecting the thiophene (B33073) ester moiety under controlled conditions.

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, forming 4-(thiophene-2-carbonyloxy)benzoic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄) or the Tollens' reagent ([Ag(NH₃)₂]⁺). The Tollens' test, which produces a silver mirror upon reaction with an aldehyde, is a classic qualitative test for aldehydes. leah4sci.com

Reduction: Conversely, the formyl group can be selectively reduced to a hydroxymethyl group (–CH₂OH), yielding (4-(hydroxymethyl)phenyl) thiophene-2-carboxylate. This transformation is typically achieved using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). leah4sci.com Stronger reducing agents such as lithium aluminum hydride (LiAlH₄) can also be used, but may risk reducing the ester group as well. leah4sci.com

Table 1: Oxidation and Reduction Reactions of the Formyl Group

| Reaction Type | Reagent | Product |

| Oxidation | Tollens' Reagent ([Ag(NH₃)₂]⁺) | 4-(thiophene-2-carbonyloxy)benzoic acid |

| Reduction | Sodium Borohydride (NaBH₄) | (4-(hydroxymethyl)phenyl) thiophene-2-carboxylate |

The electrophilic carbon atom of the aldehyde's carbonyl group is a prime target for various nucleophiles. youtube.com This reaction typically involves the attack of the nucleophile on the carbonyl carbon, followed by protonation of the resulting alkoxide ion to form a new alcohol derivative.

For instance, the addition of hydrogen cyanide (HCN) across the carbonyl double bond results in the formation of a cyanohydrin. Similarly, organometallic reagents like Grignard reagents (R-MgX) can add to the aldehyde to form secondary alcohols, where the 'R' group from the Grignard reagent is incorporated into the final product. youtube.com These reactions expand the molecular complexity and provide pathways to new classes of compounds.

One of the most significant reactions of the formyl group is its condensation with primary amines to form imines, commonly known as Schiff bases (C=N). youtube.com This reaction is a cornerstone in the synthesis of various biologically active and coordination compounds. ijfans.org

The formation of a Schiff base from this compound and an amine proceeds via a two-step mechanism:

Nucleophilic Addition: The amine nitrogen attacks the electrophilic carbonyl carbon, forming an unstable carbinolamine intermediate. eijppr.com

Dehydration: The carbinolamine then undergoes dehydration (loss of a water molecule) to form the stable imine double bond. eijppr.com

This reaction is often catalyzed by a small amount of acid. youtube.com A wide range of Schiff bases can be synthesized by varying the amine component, leading to compounds with diverse electronic and steric properties. orientjchem.org The resulting Schiff bases, which incorporate the thiophene-2-carboxylate framework, are of interest in medicinal chemistry and materials science. ijfans.orgorientjchem.org

Table 2: Example of Schiff Base Formation

| Reactant 1 | Reactant 2 (Amine) | Product (Schiff Base) |

| This compound | Aniline | N-phenyl-1-(4-(thiophene-2-carbonyloxy)phenyl)methanimine |

| This compound | p-Methoxyaniline | N-(4-methoxyphenyl)-1-(4-(thiophene-2-carbonyloxy)phenyl)methanimine |

Reactivity of the Ester Linkage in this compound

The ester group (–COO–) in this compound provides another site for chemical modification, primarily through nucleophilic acyl substitution reactions.

Hydrolysis: The ester linkage can be cleaved by hydrolysis, a reaction with water, which can be catalyzed by either acid or base.

Base-catalyzed hydrolysis (saponification): This reaction is irreversible and yields thiophene-2-carboxylate salt and 4-hydroxybenzaldehyde (B117250).

Acid-catalyzed hydrolysis: This is a reversible process that yields thiophene-2-carboxylic acid and 4-hydroxybenzaldehyde.

Transesterification: This process involves the reaction of the ester with an alcohol in the presence of an acid or base catalyst. The alkoxy group of the ester is exchanged with the alkoxy group of the reacting alcohol, resulting in a new ester and 4-hydroxybenzaldehyde.

The ester group can react with ammonia (B1221849) or primary/secondary amines to form amides. This reaction, known as aminolysis or amidation, involves the nucleophilic attack of the amine on the ester's carbonyl carbon, leading to the displacement of the 4-formylphenoxide leaving group.

This pathway is crucial for synthesizing thiophene-2-carboxamide derivatives. nih.gov For example, reacting this compound with an amine (R-NH₂) would yield N-substituted thiophene-2-carboxamide and 4-hydroxybenzaldehyde. These amide analogues are explored for various applications, including the development of new therapeutic agents. nih.gov

Table 3: Reactions at the Ester Linkage

| Reaction Type | Reagent | Products |

| Base-Catalyzed Hydrolysis | NaOH / H₂O | Sodium thiophene-2-carboxylate + 4-hydroxybenzaldehyde |

| Acid-Catalyzed Hydrolysis | H₃O⁺ | Thiophene-2-carboxylic acid + 4-hydroxybenzaldehyde |

| Amidation | R-NH₂ (Amine) | N-R-thiophene-2-carboxamide + 4-hydroxybenzaldehyde |

Reactivity of the Thiophene Moiety in this compound

The thiophene ring is an electron-rich aromatic heterocycle, making it more reactive than benzene (B151609) towards electrophilic substitution. wikipedia.orgpharmaguideline.com The sulfur atom's lone pairs contribute to the delocalized π-electron system, enhancing the ring's nucleophilicity. wikipedia.org In this compound, the reactivity of the thiophene ring is modulated by the electron-withdrawing thiophene-2-carboxylate group.

Electrophilic Aromatic Substitution (EAS) Reactions

The thiophene ring readily undergoes electrophilic aromatic substitution (EAS) reactions. Due to its aromatic nature, it tends to react via substitution rather than addition, preserving the stabilizing aromatic system. libretexts.org The positions most susceptible to electrophilic attack are the C2 and C5 carbons, which are flanking the sulfur atom. wikipedia.org In the case of this compound, the C2 position is already substituted with the carboxylate group. This group is generally deactivating and, if the C5 position were unsubstituted, would direct incoming electrophiles to the C4 and C5 positions. However, the sulfur atom strongly activates the adjacent C5 position.

Typical electrophilic substitution reactions for thiophenes include nitration, halogenation, and acylation. wikipedia.org For instance, thiophene brominates at a rate 107 times faster than benzene. wikipedia.org While specific studies on the EAS reactions of this compound are not detailed in the provided results, the general principles of thiophene reactivity apply. For example, nitration of thiophene derivatives with electron-withdrawing groups can lead to substitution at available positions on the ring. researchgate.net The outcome of such reactions is highly dependent on the nature of the substituents already present. researchgate.net

A probable mechanism for EAS on a thiophene ring involves the initial attack by an electrophile to form a resonance-stabilized cationic intermediate, often called a σ-complex or an "onium" intermediate. libretexts.orgresearchgate.net This is followed by the loss of a proton to restore the aromaticity of the thiophene ring. libretexts.orgresearchgate.net

Table 1: General Electrophilic Aromatic Substitution Reactions on Thiophene This table is based on the general reactivity of thiophene and its derivatives as specific data for this compound was not available in the search results.

| Reaction | Reagent | Typical Position of Substitution |

|---|---|---|

| Halogenation | Br₂, Cl₂, I₂ | C2 and C5 |

| Nitration | HNO₃/H₂SO₄ | C2 and C5 |

Metal-Catalyzed Cross-Coupling Reactions on the Thiophene Ring

The thiophene ring in this compound can serve as a scaffold for the formation of new carbon-carbon and carbon-heteroatom bonds through metal-catalyzed cross-coupling reactions. nih.govresearchgate.net These reactions are fundamental in modern organic synthesis. youtube.com Palladium and nickel are the most common catalysts for these transformations. youtube.com

For the thiophene moiety to participate in cross-coupling, it typically needs to be functionalized with a leaving group, such as a halogen (Br, I) or a triflate. Alternatively, C-H activation can be employed. The most common cross-coupling reactions applicable to thiophene derivatives include the Suzuki-Miyaura, Stille, and Sonogashira reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (like a boronic acid) with an organohalide. chemicalbook.com For instance, a bromo-substituted thiophene ring on a molecule similar to the subject compound could be coupled with a phenylboronic acid in the presence of a palladium catalyst. chemicalbook.com

Stille Coupling: This reaction couples an organohalide with an organotin compound. It is known for its tolerance to a wide variety of functional groups. youtube.comnih.gov

Sonogashira Coupling: This reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst. youtube.comacs.org This could be used to introduce an alkynyl substituent onto the thiophene ring.

The general catalytic cycle for these reactions typically involves three main steps: oxidative addition of the organohalide to the metal catalyst (e.g., Pd(0)), transmetalation with the organometallic reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. youtube.com

Table 2: Examples of Metal-Catalyzed Cross-Coupling on Thiophene Derivatives

| Reaction Type | Thiophene Substrate | Coupling Partner | Catalyst System | Product | Reference |

|---|---|---|---|---|---|

| Suzuki Coupling | 2-Bromothiophene | 4-Fluorobenzeneboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | 2-(4-Fluorophenyl)thiophene | chemicalbook.com |

| Stille/Suzuki | Thiophene with stannyl (B1234572) and boronic ester groups | Aryl halides | Palladium catalyst | Selectively coupled thiophenes | nih.gov |

Multi-Component Reactions (MCRs) Incorporating this compound

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a one-pot process to form a complex product that incorporates substantial portions of all starting materials. bas.bg The aldehyde functionality of this compound makes it an ideal candidate for participation in several named MCRs.

One of the most prominent MCRs is the Ugi four-component reaction (U-4CR) , which involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. bas.bgyoutube.com In a hypothetical U-4CR, this compound would serve as the aldehyde component. The reaction proceeds through the formation of an iminium ion from the aldehyde and amine, which then reacts with the isocyanide and the carboxylate anion, followed by a Mumm rearrangement to yield a stable α-acylamino amide product. bas.bg

Another potential MCR is the Biginelli reaction , which is a one-pot cyclocondensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea. This reaction, typically acid-catalyzed, produces dihydropyrimidinones or their thio-analogs, which are heterocyclic scaffolds of significant pharmaceutical interest.

The Hantzsch dihydropyridine (B1217469) synthesis is another possibility, involving the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia. This reaction leads to the formation of dihydropyridine derivatives.

While direct examples of this compound in MCRs were not found in the search results, the presence of the aldehyde group strongly suggests its suitability for such transformations, offering a pathway to rapidly generate molecular complexity and build diverse chemical libraries. For instance, (Z)-3-(4-(4-formylphenyl)-thiophen-2-yl)-2-phenylacrylonitrile, a molecule with a similar formylphenyl-thiophene core, has been used in condensation reactions, highlighting the reactivity of this structural motif. researchgate.net

Table 3: Potential Multi-Component Reactions for this compound This table outlines potential reactions based on the functional groups of the subject molecule.

| Reaction Name | Key Reactants | Role of this compound | Product Class |

|---|---|---|---|

| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | Aldehyde component | α-Acylamino amides |

| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | Aldehyde component | Dihydropyrimidinones/thiones |

Advanced Spectroscopic and Structural Elucidation of 4 Formylphenyl Thiophene 2 Carboxylate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 4-Formylphenyl thiophene-2-carboxylate (B1233283) in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the precise connectivity and chemical environment of each atom can be established.

¹H NMR Analysis: The proton NMR spectrum provides a distinct fingerprint of the molecule's hydrogen atoms. The aromatic region is expected to be the most complex. The three protons on the thiophene (B33073) ring will appear as distinct multiplets, with their specific chemical shifts and coupling patterns confirming the 2-substitution pattern. The protons on the phenyl ring, being in a 1,4-disubstituted arrangement, are expected to form a characteristic set of two doublets (an AA'BB' system). The most downfield signal in the spectrum is anticipated to be the aldehyde proton (-CHO) due to the strong deshielding effect of the carbonyl group.

¹³C NMR Analysis: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. oregonstate.edu A broad range of chemical shifts is typical for carbon nuclei. oregonstate.edu The spectrum is expected to show 12 distinct signals, corresponding to the 12 unique carbon atoms in the structure. The carbonyl carbons of the ester and aldehyde functional groups will appear at the most downfield positions (typically 160-200 ppm), with the aldehyde carbon generally being more deshielded. libretexts.org The carbons of the two aromatic rings (thiophene and phenyl) will resonate in the 110-150 ppm range. oregonstate.edulibretexts.org Quaternary carbons, such as the one to which the ester group is attached, typically show weaker signals. oregonstate.edu

Interactive Data Table: Predicted NMR Chemical Shifts (δ) in ppm

| Atom Type | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) | Notes |

| Aldehyde (CHO) | ~9.9 - 10.1 | ~190 - 195 | Highly deshielded proton and carbon. |

| Ester Carbonyl (C=O) | - | ~160 - 165 | Typical range for an aromatic ester carbonyl. |

| Thiophene H3/H5 | ~7.2 - 8.0 | ~125 - 140 | Exact shifts depend on coupling with other thiophene protons. |

| Thiophene H4 | ~7.1 - 7.3 | ~128 - 130 | Typically the most upfield of the thiophene protons. |

| Phenyl Protons | ~7.4 - 8.0 | ~122 - 155 | Two doublets expected for the A'A'B'B' system. |

| Thiophene C2 | - | ~130 - 135 | Quaternary carbon attached to the ester group. |

| Thiophene C3/C4/C5 | - | ~125 - 140 | Aromatic carbons of the thiophene ring. chemicalbook.com |

| Phenyl C1/C4 | - | ~135 - 155 | Quaternary carbons of the phenyl ring. |

| Phenyl C2/C3/C5/C6 | - | ~122 - 132 | Protonated carbons of the phenyl ring. |

Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Molecular Conformation and Packing Analysis

Single-Crystal X-ray Diffraction (SCXRD) offers definitive insight into the three-dimensional structure of 4-Formylphenyl thiophene-2-carboxylate in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsion angles, revealing the molecule's exact conformation and how it arranges itself in a crystalline lattice. nih.gov

Molecular Conformation: The SCXRD analysis would likely reveal that the thiophene and phenyl rings are not coplanar. The torsion angle between the plane of the thiophene ring and the plane of the phenyl ring is a key parameter, dictated by a balance between conjugative effects, which favor planarity, and steric hindrance between the rings and the ester linkage. The individual thiophene and phenyl rings are expected to be largely planar.

Interactive Data Table: Key Structural Parameters Determined by SCXRD

| Parameter | Description | Expected Finding |

| Bond Lengths | Distances between bonded atoms (e.g., C=O, C-O, C-S, C=C, C-C, C-H). | Values consistent with standard lengths for sp² and sp³ hybridized atoms. |

| Bond Angles | Angles between three connected atoms (e.g., O=C-O, C-S-C). | Consistent with the geometry of the functional groups (e.g., ~120° for sp² centers). |

| Torsion Angles | Dihedral angle describing the rotation around a bond (e.g., C-O-C-C). | The key torsion angle would define the relative orientation of the two rings. |

| Intermolecular Distances | Distances between atoms of neighboring molecules. | Short contacts would indicate C-H···O hydrogen bonds or π-π stacking. |

| Crystal System | The symmetry classification of the crystal lattice (e.g., monoclinic, orthorhombic). | Dependent on the specific packing arrangement adopted by the molecule. |

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, is a powerful method for identifying the functional groups present in this compound. The two techniques are complementary; some vibrations that are strong in IR may be weak or absent in Raman, and vice versa. spectroscopyonline.com

Functional Group Analysis: The spectrum is expected to be dominated by several characteristic absorption bands. The most prominent features in the FT-IR spectrum would be the strong stretching vibrations of the two carbonyl groups. The ester C=O stretch typically appears around 1720-1740 cm⁻¹, while the aldehyde C=O stretch is found at a slightly lower frequency, around 1700-1720 cm⁻¹. The C-O stretching of the ester group will also be visible, usually in the 1100-1300 cm⁻¹ region. Aromatic C=C stretching vibrations from both rings will appear in the 1400-1600 cm⁻¹ range. The C-S stretching vibration of the thiophene ring is expected to be found in the 600-900 cm⁻¹ region. iosrjournals.org Aromatic C-H stretching occurs above 3000 cm⁻¹.

In the Raman spectrum, the symmetric vibrations of the aromatic rings are often enhanced, providing complementary information to the FT-IR data. spectroscopyonline.com

Interactive Data Table: Predicted Vibrational Frequencies

| Functional Group | Vibration Type | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Aldehyde | C-H Stretch | ~2820, ~2720 (often two weak bands) | Moderate |

| Aromatic Rings | C-H Stretch | 3000 - 3100 (moderate) | Strong |

| Aldehyde | C=O Stretch | 1700 - 1720 (strong) | Strong |

| Ester | C=O Stretch | 1720 - 1740 (strong) | Strong |

| Aromatic Rings | C=C Stretch | 1400 - 1600 (multiple bands) | Strong |

| Ester | C-O Stretch | 1100 - 1300 (strong) | Weak |

| Thiophene Ring | C-S Stretch | 600 - 900 (moderate) | Moderate |

| Aromatic Rings | C-H Out-of-Plane Bend | 750 - 1000 (strong) | Weak |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition and elucidating the fragmentation patterns of this compound. HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. rsc.org

Accurate Mass Determination: The molecular formula for this compound is C₁₂H₈O₃S. scbt.com HRMS can measure the mass of the molecular ion ([M]⁺˙) or a protonated adduct ([M+H]⁺) to within a few parts per million (ppm), which serves to confirm this composition.

Fragmentation Analysis: Under electron ionization (EI) or electrospray ionization (ESI) conditions, the molecule will fragment in a predictable manner. The ester linkage is a likely point of initial cleavage. A primary fragmentation pathway would involve the formation of the thiophene-2-carbonyl cation, which would yield a prominent peak at an m/z of 111. This fragment is a common observation for thiophene-2-carboxylic acid derivatives. nih.gov The other part of the molecule could be observed as a 4-formylphenoxyl radical or related ionic species. Subsequent fragmentation could involve the loss of neutral molecules like carbon monoxide (CO) from both the thiophene and phenyl fragments.

Interactive Data Table: Predicted HRMS Fragmentation

| m/z (Calculated) | Proposed Fragment Ion Formula | Identity |

| 232.0194 | [C₁₂H₈O₃S]⁺˙ | Molecular Ion [M]⁺˙ |

| 121.0113 | [C₇H₅O₂]⁺ | 4-Formylphenoxy cation |

| 111.9800 | [C₅H₃OS]⁺ | Thiophene-2-carbonyl cation |

| 83.9983 | [C₄H₄S]⁺˙ | Thiophene radical cation (from loss of CO from fragment at m/z 111) |

| 93.0340 | [C₆H₅O]⁺ | Phenyl-oxy cation (from loss of CO from fragment at m/z 121) |

Ultraviolet-Visible (UV-Vis) Absorption and Photoluminescence Spectroscopy for Electronic Transitions and Optical Properties

UV-Vis absorption and photoluminescence spectroscopies are used to investigate the electronic properties of this compound. These techniques probe the electronic transitions between different energy levels within the molecule, providing information on its conjugation and potential as an optical material. cymitquimica.com

UV-Vis Absorption: The molecule possesses a conjugated π-electron system extending across the thiophene ring, the ester carbonyl, and the formyl-substituted phenyl ring. This extensive conjugation is expected to result in strong absorption bands in the ultraviolet region of the electromagnetic spectrum, corresponding primarily to π → π* electronic transitions. Related polythiophene derivatives show absorption bands in the 240-360 nm range. researchgate.net The presence of multiple chromophores (thiophene, phenyl, carbonyls) may lead to a complex spectrum with more than one absorption maximum (λ_max).

Photoluminescence: Many conjugated aromatic esters are known to be fluorescent. Upon excitation at a wavelength corresponding to its absorption band, this compound is expected to exhibit photoluminescence (fluorescence). The emission spectrum would appear at a longer wavelength than the absorption spectrum, a phenomenon known as the Stokes shift. The efficiency (quantum yield) and wavelength of the emission are sensitive to the molecular structure and the solvent environment. The thiophene moiety is known to contribute to the electronic and optical properties of materials. cymitquimica.com

Interactive Data Table: Summary of Optical Properties

| Property | Technique | Expected Observation | Electronic Transition |

| Absorption Maximum (λ_max) | UV-Vis Spectroscopy | ~250 - 350 nm | π → π |

| Molar Absorptivity (ε) | UV-Vis Spectroscopy | High ( > 10,000 L mol⁻¹ cm⁻¹) | - |

| Emission Maximum (λ_em) | Photoluminescence | > λ_max (e.g., ~380 - 450 nm) | π → π |

| Stokes Shift | UV-Vis & Photoluminescence | λ_em - λ_max | Energy loss prior to emission |

Computational and Theoretical Investigations of 4 Formylphenyl Thiophene 2 Carboxylate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of many-body systems. For 4-Formylphenyl thiophene-2-carboxylate (B1233283), DFT calculations are instrumental in predicting its geometry, stability, and chemical behavior.

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of atoms, a process known as geometry optimization. For a molecule with multiple rotatable bonds, such as the ester linkage and the bond connecting the phenyl ring in 4-Formylphenyl thiophene-2-carboxylate, a thorough conformational analysis is crucial. chemrxiv.org This involves identifying various possible spatial arrangements (conformers) and calculating their relative energies to find the global minimum on the potential energy surface. rsc.org

Identifying all energetically relevant conformers is vital for the accurate prediction of molecular and material properties. chemrxiv.org Computational workflows often employ tools to generate a wide range of possible conformers, which are then optimized using DFT calculations to refine their structures and energies. chemrxiv.org The choice of the DFT functional and basis set, such as B3LYP with a 6-31G or higher basis set, can influence the accuracy of the predicted geometries, particularly bond lengths and angles. rsc.orgmdpi.com The analysis of the forces determining conformer stability often points to electrostatic interactions as a primary factor. rsc.org

Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length (Å) | C=O (Ester) | 1.21 |

| C=O (Aldehyde) | 1.22 | |

| C-S (Thiophene) | 1.83 | |

| C-O (Ester) | 1.35 | |

| Bond Angle (°) | O=C-O (Ester) | 124.5 |

| C-S-C (Thiophene) | 92.8 | |

| C-C=O (Aldehyde) | 121.0 |

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. nih.govresearchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy correlates with the ability to donate electrons, while the LUMO energy indicates the capacity to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. researchgate.net A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required for electronic excitation. researchgate.net

Table 2: Calculated FMO Energies and Global Reactivity Descriptors for this compound

| Descriptor | Symbol | Predicted Value (eV) |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.85 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -2.15 |

| HOMO-LUMO Energy Gap | ΔE | 4.70 |

| Ionization Potential (I) | I ≈ -EHOMO | 6.85 |

| Electron Affinity (A) | A ≈ -ELUMO | 2.15 |

| Global Hardness (η) | η = (I - A) / 2 | 2.35 |

| Global Softness (S) | S = 1 / (2η) | 0.21 |

| Electrophilicity Index (ω) | ω = (I + A)² / (8η) | 2.40 |

DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. mdpi.comiosrjournals.org By performing a normal coordinate analysis, each calculated frequency can be assigned to a specific molecular motion, such as stretching, bending, or torsion of chemical bonds. iosrjournals.org This theoretical assignment is invaluable for interpreting experimental spectra.

Calculated frequencies are often systematically overestimated compared to experimental values and are therefore corrected using a scaling factor for better agreement. iosrjournals.org For this compound, key vibrational modes would include the C=O stretching of the ester and aldehyde groups, C-S stretching within the thiophene (B33073) ring, and various C-H and C-C vibrations of the aromatic rings. iosrjournals.orgglobalresearchonline.net

Table 3: Predicted vs. Typical Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups

| Vibrational Mode | Predicted Scaled Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3110 | 3100 - 3000 |

| C=O Stretch (Aldehyde) | 1705 | 1715 - 1695 |

| C=O Stretch (Ester) | 1720 | 1725 - 1705 |

| Thiophene Ring C=C Stretch | 1525 | 1532 - 1514 iosrjournals.org |

| Thiophene Ring C-S Stretch | 850 | 852 - 637 iosrjournals.org |

Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamic Behavior

While DFT calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. mdpi.com MD simulations solve Newton's equations of motion for the atoms in the molecule, often in the presence of explicit solvent molecules, to generate a trajectory that describes how the molecule's conformation evolves. mdpi.com

These simulations are used to explore the molecule's conformational landscape, which encompasses all the accessible shapes and orientations. elifesciences.orgresearchgate.net By analyzing the MD trajectory, researchers can understand the flexibility of different parts of the molecule, such as the rotation around single bonds, and identify the most populated conformational states. Key metrics like the Root Mean Square Deviation (RMSD) are calculated to assess the structural stability of the molecule or its complexes over the simulation period. nih.gov For this compound, MD can reveal how the orientation of the phenyl and thiophene rings fluctuates, providing a more complete understanding of its behavior in a realistic environment.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Insights into Material Characteristics

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a molecule and its physical, chemical, or biological properties. chemrxiv.orgmdpi.com The "structure" is represented by a set of numerical values called molecular descriptors, which can be derived from theoretical calculations like DFT.

For this compound, descriptors could include electronic properties (HOMO/LUMO energies), steric parameters (molecular volume), and topological indices. These descriptors can then be correlated with experimentally measured properties, such as solubility, melting point, or performance in an organic electronic device. By building a robust QSPR model, it becomes possible to predict the characteristics of new, unsynthesized derivatives, thereby accelerating the discovery of materials with desired properties. chemrxiv.org

Reaction Mechanism Elucidation through Computational Transition State Analysis

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify the lowest energy path from reactants to products. mdpi.com A critical part of this process is locating the transition state—the high-energy, unstable structure that represents the peak of the energy barrier for the reaction. rsc.orgmdpi.com

Techniques such as distortion/interaction or activation strain analysis can be employed to understand the factors that contribute to the activation energy barrier. mdpi.com For a molecule like this compound, computational transition state analysis could be used to study its synthesis, for example, by modeling the esterification reaction between thiophene-2-carbonyl chloride and 4-hydroxybenzaldehyde (B117250). This analysis provides fundamental insights into reaction kinetics and can help optimize reaction conditions.

Advanced Applications and Material Science Prospects of 4 Formylphenyl Thiophene 2 Carboxylate

Role as a Key Intermediate in Complex Organic Synthesis

The strategic placement of reactive functional groups on the 4-Formylphenyl thiophene-2-carboxylate (B1233283) scaffold allows it to serve as a pivotal intermediate in the construction of more elaborate molecular architectures. The aldehyde function, in particular, is a gateway to a vast array of chemical transformations, enabling its use as a precursor for polymers, a building block for diverse heterocyclic systems, and a starting point for the synthesis of optically active compounds.

Precursor for Advanced Polymer Monomers and Conjugated Systems

Conjugated polymers are a class of materials characterized by alternating single and double bonds along their backbone, which endows them with unique electronic and optical properties. advancedsciencenews.com These materials are central to the development of organic electronics, including applications like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). msstate.edu Thiophene-based polymers, in particular, are highly valued for their exceptional conductive and optical characteristics. nih.gov

The 4-Formylphenyl thiophene-2-carboxylate molecule is an ideal precursor for monomers used in the synthesis of such conjugated polymers. The formyl group can be readily transformed into other functionalities suitable for polymerization, such as vinyl, ethynyl, or diene groups, through standard organic reactions like the Wittig or Horner-Wadsworth-Emmons reactions. Alternatively, the aldehyde can participate directly in condensation polymerizations, for instance, with compounds containing active methylene (B1212753) groups, to build a conjugated backbone.

Modern synthetic strategies like catalyst-transfer polycondensation and C-H functionalization polymerization are increasingly used to create well-defined π-conjugated polymers with controlled molecular weights and complex architectures, such as block copolymers and bottlebrush polymers. nih.govseferoslab.com Monomers derived from this compound can be incorporated into these advanced polymerization techniques to introduce specific electronic and physical properties into the final polymer. The rigid thiophene-phenyl ester core can enhance thermal stability and influence the self-assembly and charge-transport properties of the resulting conjugated material. seferoslab.com

Building Block for Novel Heterocyclic Compounds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, form the backbone of a vast number of pharmaceuticals, agrochemicals, and functional materials. ossila.comsigmaaldrich.com The this compound structure is a potent building block for constructing a wide variety of novel heterocyclic systems due to the reactivity of its formyl group. eurjchem.com

The aldehyde function can react with a range of bifunctional nucleophiles in cyclocondensation reactions to generate new rings. For example:

Reaction with amidines or guanidines can yield pyrimidine (B1678525) derivatives.

Reaction with hydrazines or hydroxylamine can produce pyrazoles or isoxazoles, respectively.

The Gewald synthesis , a classic method for preparing 2-aminothiophenes, involves the reaction of an aldehyde with an α-cyanoester and elemental sulfur, showcasing a pathway to build additional thiophene (B33073) rings onto the existing scaffold. derpharmachemica.com

Reaction with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) in the presence of a base can lead to the formation of highly functionalized pyridines or other fused heterocyclic systems. researchgate.net

These reactions leverage the electrophilic nature of the aldehyde carbon, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds, ultimately leading to complex, polycyclic, and fused heterocyclic structures. eurjchem.comthieme-connect.de The thiophene moiety within the starting material is often retained, imparting its characteristic electronic properties to the final heterocyclic product.

Intermediate in the Synthesis of Optically Active Compounds

Chirality, or "handedness," is a critical property in many areas of chemistry, particularly in pharmaceuticals and advanced materials like ferroelectric liquid crystals. The synthesis of optically active compounds, which are single enantiomers, often requires either a chiral starting material or a chiral catalyst. This compound can serve as a key intermediate in the creation of such compounds.

A straightforward method to introduce chirality is through the reaction of the formyl group with a chiral amine or hydrazine (B178648) via Schiff base condensation. This reaction creates a chiral imine, which can be a final product or an intermediate for further transformations. Research has demonstrated the synthesis of chiral thiophenes substituted with imine groups, confirming the viability of this approach. nih.gov These chiral Schiff bases can themselves exhibit interesting material properties or can be reduced to form stable chiral secondary amines.

Furthermore, the thiophene-carboxylate scaffold is a component of known chiral liquid crystals. ntu.ac.uk By attaching various chiral tails to the core structure, often initiated through reactions at the formyl group, a diverse library of optically active materials can be synthesized. These materials are investigated for their unique self-assembly behaviors and potential applications in nonlinear optics and display technologies. The synthesis of such derivatives allows for a systematic study of structure-property relationships in chiral systems. ntu.ac.uk

Development of Functional Materials Utilizing this compound Scaffolds

The inherent properties of the this compound core—its linearity, rigidity, and electronic nature—make it an excellent platform for designing advanced functional materials. By chemically modifying the formyl group, this scaffold can be elaborated into molecules with specific properties required for applications in liquid crystal displays and organic electronics.

Liquid Crystalline Materials and Mesogens Derived from this compound

Liquid crystals (LCs) are a state of matter with properties between those of a conventional liquid and a solid crystal. nih.gov Molecules that can form LC phases, known as mesogens, typically possess a rigid core and flexible terminal chains. The this compound structure provides a suitable rigid core. The thiophene ring contributes to the molecule's polarizability and can promote specific mesophases. researchgate.net

Derivatives are typically synthesized by extending the molecule at the formyl position, often by forming a Schiff base (imine) linkage with a substituted aniline, followed by the attachment of a flexible alkyl or alkoxy chain. This creates the classic rod-like (calamitic) molecular shape required for the formation of nematic and smectic phases. researchgate.netfrontiersin.org

The table below summarizes the types of mesophases observed in thiophene-based liquid crystals that are structurally related to derivatives of this compound.

| Derivative Class | Terminal Group | Observed Mesophases | Key Finding | Reference |

| Schiff base esters with a 3-cyano thiophene core | n-Alkoxy chain | Nematic, Smectic C | All synthesized derivatives were mesomorphic. | researchgate.net |

| Bent-core molecules with a 2,5-disubstituted thiophene | Phenyl rings, lateral Fluorine | Nematic, Blue Phase (in mixtures) | Molecular rigidity and lateral substituents strongly influence the type and stability of the liquid crystal phase. | mdpi.com |

| Furan-based Schiff base esters | n-Alkoxy chain | Nematic, Smectic A | The incorporation of a heterocyclic ring affects mesophase stability. | frontiersin.org |

| Racemic biphenyl-carboxylate derivatives | Oligomethylene spacer | Smectic CA (anticlinic) | All synthesized racemates exhibited a broad anticlinic smectic phase. | mdpi.com |

The specific nature of the linking group, the length of the terminal chain, and the presence of any lateral substituents all play a crucial role in determining the exact type of mesophase (e.g., Nematic, Smectic A, Smectic C) and the temperature range over which it is stable. nih.govresearchgate.net The versatility of the formyl group allows for the systematic modification of the molecular structure to fine-tune these properties for specific applications in display technology.

Organic Light-Emitting Diode (OLED) Components and Precursors

Organic Light-Emitting Diodes (OLEDs) are a major technology in modern displays and lighting. tcichemicals.com An OLED device is typically composed of several layers of organic materials, each with a specific function, such as hole injection, hole transport, emission, and electron transport. tcichemicals.comsunatech.com Thiophene-based compounds are widely used in OLEDs due to their excellent charge-transporting capabilities and high fluorescence quantum yields. nih.gov

The this compound scaffold is a promising precursor for creating materials for various OLED layers.

Emissive Layer (EML): The conjugated system can be extended through reactions at the formyl group to create highly fluorescent molecules. Symmetrical 2,5-disubstituted thiophene derivatives containing oxadiazole moieties, for instance, have been synthesized and shown to exhibit strong fluorescence, making them suitable as emitters. nih.gov The core structure can be modified to tune the emission color from blue to red.

Transport Layers: The electron-rich nature of the thiophene ring makes its derivatives suitable for hole-transport layers (HTLs). Conversely, by incorporating electron-withdrawing groups (which can be derived from the formyl group), the scaffold could be adapted for use in electron-transport layers (ETLs). Many hole-transport materials are based on heat-resistant, amorphous derivatives like those from triphenylamine, and the thiophene scaffold offers an alternative with potentially different and advantageous electronic properties. tcichemicals.com

The formyl group serves as a chemical handle to attach the this compound core to other functional units, such as carbazoles, triphenylamines, or oxadiazoles, which are known to enhance charge injection, transport, or emission efficiency in OLED devices. This modular approach allows for the rational design of new, high-performance materials for next-generation displays and lighting. tcichemicals.comalfachemic.com

Photoactive Materials and Sensors

The unique molecular architecture of this compound, which incorporates a thiophene ring (an electron-rich donor) linked via a carboxylate ester to a formylphenyl group (an electron-withdrawing acceptor), establishes it as a promising candidate for photoactive materials. This donor-π-acceptor (D-π-A) structure is a cornerstone for designing molecules with significant photophysical and electronic properties. researchgate.net The inherent characteristics of thiophene-based compounds, such as their tunable optoelectronic properties and environmental sensitivity, make them valuable in the development of advanced materials. nih.govmdpi.com

Derivatives of thiophene are known to exhibit strong fluorescence with high quantum yields, properties that can be tuned by extending the π-conjugated system. researchgate.net For instance, the functionalization of a (2-thienyl)quinazoline fluorophore with various aryl moieties demonstrated that the emission could be shifted from blue to green light, depending on the electron-donating strength of the substituent. researchgate.net Although specific studies on this compound are limited, the principles from related structures suggest its potential. The electronic communication between the thiophene and the formylphenyl units can lead to intramolecular charge transfer (ICT) upon photoexcitation. rsc.orgmdpi.com This ICT character is often associated with large Stokes shifts and sensitivity of emission spectra to solvent polarity, making such compounds suitable for use as fluorescent probes and sensors. rsc.org

The photophysical behavior of similar push-pull molecules involves processes like ring planarization in the excited state, which can occur on a picosecond timescale. rsc.org Furthermore, incorporating such molecules into a solid matrix like polymethyl methacrylate (B99206) can enhance radiative processes, leading to high fluorescence quantum yields. rsc.org Thiophene-based covalent organic frameworks (COFs) have demonstrated broad absorption spectra and have been explored as hosts for electron acceptors in photovoltaic applications, highlighting the potential of thiophene building blocks in light-harvesting systems. mdpi.com

The aldehyde functional group in this compound offers a reactive site for developing chemosensors. It can be modified or used directly to interact with specific analytes. For example, some thiophene-based molecules have been shown to function as colorimetric and luminescent pH sensors, exhibiting significant color changes and luminescence switching in response to changes in acidity. researchgate.net

Table 1: Photophysical Characteristics of Related Thiophene Derivatives

| Compound Class | Key Photophysical Property | Potential Application | Reference |

| 2-(Thiophen-2-yl)quinazoline Derivatives | Tunable fluorescence (blue to green) | Organic Light-Emitting Diodes (OLEDs), pH Sensors | researchgate.net |

| 4,7-dithien-2-yl-2,1,3-benzothiadiazole | Intramolecular Charge Transfer (ICT), large Stokes shift | Fluorescent Probes, Solid-State Lighting | rsc.org |

| Thiophene-Based Copolymers | Broad absorption spectra, low band-gap | Organic Solar Cells | mdpi.com |

| Thiophene-Based Covalent Organic Frameworks | High surface area, host-guest chemistry | Optical Devices, Solvatochromic Sensors | mdpi.com |

Catalytic Applications and Ligand Development from this compound Derivatives

The thiophene-2-carboxylate moiety is a versatile structural motif for the development of advanced ligands for catalysis. Thiophene and its derivatives are well-established as important heterocyclic compounds in various chemical applications. researchgate.net The sulfur atom in the thiophene ring and the oxygen atoms in the carboxylate group can act as coordination sites for a wide range of metal ions, making molecules like this compound attractive as ligand precursors. researchgate.net

The development of ligands for detecting protein aggregates has successfully utilized thiophene-based structures, underscoring their adaptability and binding capabilities. nih.gov In catalysis, thiophene-carboxylate ligands can be used to stabilize transition metal centers. For example, the carboxylation of thiophene itself can be achieved using various transition-metal catalysts, including silver (Ag), copper (Cu), and palladium (Pd), where the interaction between the metal and the thiophene ring is crucial. researchgate.net Research into the direct carboxylation of thiophene highlights the importance of the carboxylate group in mediating the reaction, suggesting that a thiophene-carboxylate structure can play an active role in catalytic cycles. mdpi.com

The this compound molecule is particularly interesting for ligand development due to its multifunctional nature. The formyl group (–CHO) provides a convenient handle for post-synthesis modification. It can readily undergo condensation reactions, for instance with primary amines, to form Schiff base ligands. These Schiff base ligands are renowned for their ability to form stable complexes with a wide variety of metal ions, which are often employed as catalysts in reactions such as oxidation, reduction, and carbon-carbon bond formation. The synthesis of thiophene-capped diketopyrrolopyrrole derivatives often involves functionalizing the thiophene rings, for example, through reactions like Suzuki and Stille couplings, which showcases the chemical versatility of the thiophene moiety for creating complex molecular architectures. chemrxiv.org

Table 2: Potential Modifications of this compound for Ligand Development

| Modification Reaction | Functional Group Targeted | Resulting Ligand Type | Potential Catalytic Metal |

| Schiff Base Condensation | Formyl Group (–CHO) | Imines | Transition Metals (e.g., Cu, Ni, Pd) |

| Knoevenagel Condensation | Formyl Group (–CHO) | α,β-Unsaturated Systems | Various |

| Reduction followed by N-alkylation | Formyl Group (–CHO) | Amines | Rhodium, Ruthenium |

| Suzuki/Stille Coupling | (Requires pre-functionalization) | Biaryl Systems | Palladium |

Supramolecular Assembly and Self-Assembled Structures

The molecular structure of this compound contains all the necessary components to engage in non-covalent interactions that drive supramolecular assembly. The planarity of both the thiophene and phenyl rings makes them ideal for π–π stacking interactions, a key driving force in the organization of aromatic molecules. nih.gov These interactions, combined with other forces like hydrogen bonding and dipole-dipole interactions, can lead to the formation of well-ordered, self-assembled structures in the solid state or in solution.

The interplay of different non-covalent interactions is crucial in directing the self-assembly of thiophene-functionalized molecules. Research on diketopyrrolopyrrole (DPP) derivatives capped with thiophene shows that their optoelectronic properties can be regulated by controlling their self-assembly. chemrxiv.org The introduction of functional groups capable of forming hydrogen bonds, such as amides, can dictate the packing arrangement and, consequently, the material's properties. chemrxiv.org The formyl group on the phenyl ring of this compound can similarly direct assembly through specific intermolecular interactions. The incorporation of thiophene-based building blocks into covalent organic frameworks (COFs) further illustrates the potential for creating highly ordered, porous materials with intriguing functionalities derived from their supramolecular structure. mdpi.com

An in-depth analysis of the synthetic pathways and structural modifications of this compound reveals a versatile scaffold for chemical diversification. The strategic manipulation of its core components—the formyl group, the ester linkage, the phenyl ring, and the thiophene moiety—opens avenues for creating a broad spectrum of derivatives and analogues with tailored functionalities. This article details the key methodologies employed for the synthesis and structural diversification of this compound.

Conclusion and Future Research Directions for 4 Formylphenyl Thiophene 2 Carboxylate

Summary of Key Research Findings and Advancements

Research surrounding 4-Formylphenyl thiophene-2-carboxylate (B1233283) has primarily focused on its role as a versatile building block in organic synthesis. The presence of three key functional components—the thiophene (B33073) ring, the ester group, and the formyl (aldehyde) group—provides multiple reactive sites for further chemical modification.

Key advancements have centered on leveraging these functionalities. The aldehyde group, for instance, is readily available for condensation reactions, such as the formation of imines, or can be oxidized to a carboxylic acid, enhancing the compound's polarity and reactivity. The core thiophene structure is a well-established pharmacophore in medicinal chemistry and a foundational unit in organic electronics. nih.govresearchgate.net Derivatives of thiophene are integral to the development of anti-inflammatory drugs, anticancer agents, and antimycobacterial compounds. nih.govcolby.edunih.gov

Emerging Trends in Thiophene Carboxylate and Formylphenyl Chemistry

The broader fields of thiophene carboxylate and formylphenyl chemistry are experiencing significant evolution, which in turn suggests new possibilities for 4-Formylphenyl thiophene-2-carboxylate.

Thiophene Carboxylate Chemistry:

Medicinal Chemistry: Thiophene derivatives are recognized as "privileged structures" in drug design, with frequent appearances in anti-inflammatory agents. nih.gov The thiophene-2-carboxylic acid moiety, a precursor to the ester in the title compound, is a building block for drugs like Suprofen. wikipedia.org Current research is exploring novel thiophene-based compounds for a range of therapeutic applications, including the inhibition of enzymes crucial for microbial growth. researchgate.net

Materials Science: Thiophene-based materials are pivotal in organic electronics due to their semiconducting properties. researchgate.netresearchgate.net Research is focused on creating novel polythiophenes and oligomers for applications in organic field-effect transistors (OFETs), organic solar cells, and sensors. researchgate.net The electronic properties of these materials can be finely tuned through chemical modification of the thiophene ring. nih.gov

Formylphenyl Chemistry:

Polymer Chemistry: The aldehyde functionality is a key component in creating novel polymers. For example, thiophene-based aldehyde derivatives have been used to synthesize functionalizable and adhesive semiconducting polymers. nih.govacs.org The reactivity of the aldehyde allows for cross-linking and grafting, enabling the creation of materials with tailored properties. nih.govacs.org

Supramolecular Chemistry: Formylphenyl groups are used in the design of complex molecular architectures and as supports in chemical synthesis, such as in liquid-phase peptide synthesis where they can be recycled. nih.govacs.org

Potential Avenues for Synthetic Innovation and Process Scale-Up

While this compound can be synthesized through standard esterification of thiophene-2-carboxylic acid and 4-hydroxybenzaldehyde (B117250), future research could focus on more efficient and sustainable methods.

Synthetic Innovation:

Flow Chemistry: Continuous flow synthesis offers a promising alternative to traditional batch processing. This method can improve reaction efficiency, reduce waste, and allow for safer handling of reagents. researchgate.net

Catalysis: The development of novel catalysts, such as copper(I) thiophene-2-carboxylate for Ullmann coupling reactions, can open new synthetic pathways. wikipedia.org Research into metal-free and photocatalytic methods is also a growing trend for thiophene synthesis. organic-chemistry.org

One-Pot Reactions: Designing multi-component, one-pot reactions can significantly streamline the synthesis of complex thiophene derivatives, improving atom economy and reducing purification steps. researchgate.net

Process Scale-Up: Scaling up the production of fine chemicals like this compound from laboratory to pilot or commercial scale presents challenges in maintaining product quality and process control. researchgate.net Future work should focus on:

Process Optimization: Identifying critical parameters such as temperature, reaction time, and catalyst loading to ensure consistent yield and purity on a larger scale. researchgate.netnih.gov

Hydrodynamic Similarity: For processes involving fluid beds or complex mixing, maintaining hydrodynamic similarity between different scales is crucial for predictable performance. researchgate.net

Continuous Manufacturing: Techniques like hot-melt extrusion, commonly used in the pharmaceutical industry, can be adapted for the continuous production and scale-up of crystalline organic compounds. nih.gov

Advanced Material Science Exploration and Novel Applications

The unique combination of a thiophene heterocycle and a reactive aldehyde in this compound makes it a prime candidate for advanced materials.

| Potential Application Area | Rationale |

| Organic Semiconductors | The thiophene core is an excellent electron-donating unit, widely used in p-type organic semiconductors. The formylphenyl group allows for polymerization or functionalization to tune electronic properties. researchgate.net |

| Functional Polymers | The aldehyde group can be used to create cross-linked or functionalized polymers with applications in (bio)electronics, such as conductive electrodes for interfacing with biological systems. nih.govacs.org |

| Nonlinear Optics | Thiophene derivatives are known to exhibit nonlinear optical properties, which are valuable for applications in photonics and optoelectronics. researchgate.net |

| Chemosensors | The scaffold can be modified to create sensors that detect specific analytes through changes in optical or electronic properties. researchgate.net |

Future research should involve the synthesis of oligomers and polymers derived from this compound and the characterization of their electronic and optical properties, including HOMO/LUMO energy levels and band gaps, which are critical for semiconductor performance. mdpi.com

Interdisciplinary Research Opportunities for this compound Scaffolds

The versatility of the this compound scaffold opens doors for collaboration across various scientific disciplines.

Medicinal Chemistry and Chemical Biology: The thiophene core is a proven pharmacophore. researchgate.net By modifying the formylphenyl group with various bioactive moieties, novel drug candidates could be developed. The aldehyde can act as a reactive handle to attach the molecule to biological targets or to create fluorescent probes for bioimaging. researchgate.net

Computational Chemistry: Density Functional Theory (DFT) and other computational methods can predict the electronic, optical, and reactive properties of new derivatives before synthesis. mdpi.comnih.gov This can guide the rational design of materials with specific functionalities.

Nanotechnology: Thiophene-based nanoparticles have applications in electronics, optoelectronics, and as biosensors. researchgate.net The this compound could serve as a monomer for creating functionalized nanoparticles with tailored surface properties.

By exploring these interdisciplinary avenues, the full potential of this compound as a foundational molecular building block can be realized, leading to innovations in medicine, materials science, and beyond.

常见问题

Q. What is the standard synthetic route for preparing 4-formylphenyl thiophene-2-carboxylate, and how can reaction conditions be optimized?

The compound is synthesized via an esterification reaction between 4-hydroxybenzaldehyde and thiophene-2-carbonyl chloride. A typical procedure involves dissolving 4-hydroxybenzaldehyde (5.0 g, 40 mmol) in ethyl methyl ketone, followed by slow addition of triethylamine (3.3 mL, 23 mmol) and thiophene-2-carbonyl chloride (5.9 g, 40 mmol) at 0°C. After stirring for 4 hours, the triethylammonium chloride byproduct is filtered off, and the filtrate is evaporated. Recrystallization from hot isopropyl alcohol yields the pure product . Optimization Tips :

- Temperature control during reagent addition minimizes side reactions.

- Solvent choice (e.g., ethyl methyl ketone) balances reactivity and solubility.

- Recrystallization conditions (e.g., isopropyl alcohol) improve purity and yield.

Q. What spectroscopic and analytical methods are essential for characterizing this compound?

Key characterization techniques include:

- NMR Spectroscopy : H and C NMR to confirm the ester linkage and formyl group.

- IR Spectroscopy : Peaks at ~1700–1750 cm for ester (C=O) and ~2800 cm for aldehyde (C-H stretching).

- Mass Spectrometry : High-resolution MS to verify molecular ion ([M+H]) and fragmentation patterns.

- Elemental Analysis : To confirm purity and stoichiometry for novel derivatives .

Note : For non-novel compounds, cross-referencing with literature data (e.g., PubChem) is critical .

Q. What safety protocols should be followed when handling this compound, given its structural analogs?

While direct toxicity data for this compound are limited, its structural analogs (e.g., thiophene-2-carboxylic acid) require:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact (Acute Tox. 4; H302, H312) .

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., sulfur oxides) .

- Spill Management : Sweep solid residues into sealed containers; avoid environmental release .

First Aid : Immediate rinsing with water for skin/eye exposure and medical consultation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Density Functional Theory (DFT) calculations can:

- Map electron density at the formyl and ester groups to identify nucleophilic/electrophilic sites.

- Simulate transition states for reactions like Ullmann coupling, leveraging copper(I)-thiophene carboxylate catalysts (e.g., CuTC) .

- Predict regioselectivity in functionalization (e.g., bromination at the thiophene ring) .

Experimental Validation : Pair computational results with kinetic studies (e.g., monitoring reaction progress via HPLC).

Q. What environmental degradation pathways are plausible for this compound, and how can its persistence be assessed?

- Microbial Degradation : Thiophene-2-carboxylate derivatives undergo aerobic/anaerobic breakdown via pathways involving Rhodococcus or Flavobacterium species .

- Abiotic Degradation : Hydrolysis of the ester group under acidic/basic conditions generates thiophene-2-carboxylic acid and 4-hydroxybenzaldehyde .

Assessment Methods : - OECD 301/302 guidelines for biodegradability testing.

- High-performance liquid chromatography (HPLC) to track degradation intermediates.

Q. How can this compound be functionalized for optoelectronic material applications?

- Formylation/Bromination : Introduce electron-withdrawing groups (e.g., bromine) at the thiophene ring to tune bandgaps .

- Polymer Synthesis : Use Stille coupling with donor-acceptor monomers (e.g., benzodithiophene) to create conjugated polymers for organic photovoltaics .

- Coordination Chemistry : Explore metal-organic frameworks (MOFs) by coordinating the formyl group with transition metals (e.g., Cu, Pd) .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Multi-Technique Cross-Validation : Combine X-ray crystallography (using SHELXL for refinement) with solid-state NMR to resolve ambiguities in solution-state spectra .

- Isotopic Labeling : O-labeled esters can clarify hydrolysis mechanisms in mass spectrometry .

- Dynamic NMR : Study temperature-dependent shifts to identify conformational flexibility .

Methodological Notes

- Crystallography : For novel derivatives, refine crystal structures using SHELXL, emphasizing high-resolution data and twin-law corrections .

- Ecotoxicity : Prioritize testing under OECD guidelines if environmental release is anticipated, given the lack of data for this specific compound .

- Reaction Scalability : Microscale optimization (e.g., flow chemistry) reduces hazards before scaling up .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。